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The compound {4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine is a complex organic molecule characterized by its unique bicyclic structure and the presence of a sulfonyl group. This compound belongs to a class of amines and is notable for its potential applications in medicinal chemistry due to its intricate molecular architecture, which may influence its biological activity and interaction with various biological targets.
While the compound can be purchased from chemical suppliers like Biosynth and Combi-Blocks , no scientific publications or studies referencing its use have been identified.
In biological systems, amines like {4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine can participate in several types of reactions:
These reactions are often facilitated by enzymes in biological systems, which act as catalysts to enhance reaction rates and specificity
The biological activity of {4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine can be predicted using computational models that analyze structure-activity relationships. Such compounds may exhibit various pharmacological effects depending on their structural features:
The synthesis of {4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine typically involves several steps:
These steps require careful control of reaction conditions to ensure high yields and purity of the final product .
The applications of {4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine span several fields:
Interaction studies are crucial for understanding how {4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine interacts with biological targets:
Several compounds share structural similarities with {4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine, each exhibiting unique properties:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 2-Methylpyridine Derivatives | Contains pyridine ring | Antimicrobial properties |
| 4-Aminobenzenesulfonamide | Sulfonamide group | Antibacterial activity |
| 1-(Aminoalkyl)-pyrimidine | Pyrimidine core | Anticancer effects |
These compounds highlight the diversity within similar chemical classes while emphasizing the unique bicyclic structure and potential applications of {4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine, making it a subject of interest in medicinal chemistry research .
The compound 4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine represents a complex molecular architecture featuring a tropane-derived bicyclic core linked to an aniline moiety through a sulfonyl bridge [1]. The molecular formula is confirmed as C₁₆H₂₄N₂O₂S with a molecular weight of 308.4 g/mol [1]. The structure incorporates three distinct functional domains: the 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane scaffold, the sulfonyl linking group, and the para-aminophenyl terminus [1].
The azabicyclo[3.2.1]octane core adopts the characteristic tropane skeleton, which can be described as a condensation product of piperidine and pyrrolidine rings sharing a common nitrogen atom [2] [3]. This bicyclic framework exhibits significant conformational rigidity due to the bridged structure, with the nitrogen atom occupying a bridgehead position [2]. The three methyl substituents at positions 1 and 3 of the bicyclic system create additional steric constraints that influence the overall molecular conformation [4] [5].
Conformational analysis of related azabicyclo[3.2.1]octane derivatives reveals that these systems typically exhibit limited conformational flexibility compared to their monocyclic counterparts [6] [3]. The bridged nature of the tropane skeleton restricts rotation around the nitrogen center, leading to a relatively fixed three-dimensional arrangement [2]. Molecular modeling studies on similar compounds suggest that the sulfonyl group adopts a characteristic orientation that positions the aromatic ring in a specific spatial relationship to the bicyclic core [6].
The sulfonyl bridge serves as a critical structural element that determines the overall molecular geometry [6]. In related bicyclic sulfonamide compounds, the sulfur-nitrogen bond exhibits partial double-bond character, which restricts rotation and contributes to conformational stability [7] [8]. The tetrahedral geometry around the sulfur atom creates a specific dihedral angle between the bicyclic core and the aromatic ring [9].
The stereochemical complexity of 4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine arises primarily from the inherent chirality of the azabicyclo[3.2.1]octane framework [10] [11]. The bicyclic system contains multiple stereogenic centers, with the bridgehead carbon atoms defining the overall stereochemical configuration [3] [10]. The 1,3,3-trimethyl substitution pattern creates additional stereochemical considerations, particularly regarding the relative orientation of the methyl groups [4] [5].
Tropane-derived compounds typically exist as enantiomeric pairs due to the inherent asymmetry of the bicyclic scaffold [3] [11]. The stereochemistry at the bridgehead positions is fixed by the bicyclic framework, but the absolute configuration can vary [10]. In the case of the 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane system, the substitution pattern may introduce pseudoasymmetric centers that influence the overall stereochemical properties [12].
The sulfonyl group introduces an additional stereochemical element, as sulfur centers in sulfonamides can exhibit tetrahedral geometry with inherent chirality [13]. However, in most sulfonamide derivatives, rapid inversion at sulfur occurs under normal conditions, making this stereochemical feature less significant [13]. The nitrogen atom in the sulfonamide linkage adopts a planar configuration due to resonance stabilization, which eliminates potential stereochemical complexity at this position [7] [8].
Stereoisomeric considerations become particularly important when examining the conformational preferences of the molecule [10] [11]. Different stereoisomers of azabicyclo[3.2.1]octane derivatives can exhibit distinct conformational behaviors and physical properties [10]. The relative stereochemistry of the methyl groups influences the overall molecular shape and may affect intermolecular interactions [12].
The fundamental physical constants of 4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine provide essential data for compound identification and characterization [1]. The molecular weight of 308.4 g/mol corresponds to the confirmed molecular formula C₁₆H₂₄N₂O₂S [1]. The compound bears the Chemical Abstracts Service registry number 345990-93-4, which serves as a unique identifier in chemical databases [1].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₂₄N₂O₂S | [1] |
| Molecular Weight | 308.4 g/mol | [1] |
| CAS Number | 345990-93-4 | [1] |
| MDL Number | Not specified | - |
| Physical State | Solid (presumed) | [1] |
The physical state of the compound is expected to be solid under ambient conditions, consistent with the structural characteristics of related tropane-derived sulfonamides [14] [7]. The presence of the rigid bicyclic framework and the polar sulfonamide functionality typically contribute to higher melting points and reduced volatility compared to simpler amine derivatives [15] [16].
Solubility characteristics can be inferred from the molecular structure, which combines hydrophobic bicyclic and aromatic regions with polar sulfonamide and amine functionalities [9]. This amphiphilic nature suggests moderate solubility in polar organic solvents and limited aqueous solubility [15]. The lipophilicity of the compound, estimated through computational methods for related structures, indicates favorable membrane permeability characteristics [15].
Nuclear magnetic resonance spectroscopy provides the most definitive structural identification for 4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine [17] [18]. Proton nuclear magnetic resonance spectra of sulfonamide derivatives typically exhibit characteristic patterns that confirm the presence of the sulfonyl linkage [18] [7]. The disappearance of amino group signals upon sulfonylation serves as a key diagnostic feature [18].
In related azabicyclo[3.2.1]octane derivatives, the bicyclic protons appear as complex multipets in the aliphatic region of the spectrum [17] [7]. The bridgehead protons typically resonate as distinct signals due to their unique chemical environment [17]. The methyl substituents on the bicyclic framework appear as characteristic singlets, with chemical shifts influenced by the electron-withdrawing effect of the nitrogen atom [4] [5].
The aromatic protons of the para-disubstituted benzene ring exhibit the typical AB system pattern, with signals appearing in the aromatic region around 6.5-8.5 parts per million [18] [19]. The sulfonamide protons, when present, appear as broad signals that may exchange with deuterium oxide [18] [7].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl and aromatic carbons appearing in characteristic regions [18] [7]. The bicyclic carbons exhibit distinct chemical shifts that reflect their unique bonding environments [17]. The sulfur-bearing carbon typically appears as a quaternary signal in the appropriate chemical shift range [7].
Infrared spectroscopy reveals characteristic absorption bands for the key functional groups present in the molecule [18] [9]. The sulfonamide functionality exhibits strong absorption bands corresponding to sulfur-oxygen stretching vibrations, typically appearing around 1150-1350 cm⁻¹ [18] [9]. The amino group displays characteristic nitrogen-hydrogen stretching vibrations in the 3200-3500 cm⁻¹ region [18] [19].
The chromatographic behavior of 4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine reflects its amphiphilic molecular structure and multiple functional groups [14] [20]. High-performance liquid chromatography separation typically employs reversed-phase conditions due to the compound's moderate polarity [14]. The retention time depends on the mobile phase composition, with gradient elution often required for optimal separation [14].
Gas chromatography-mass spectrometry analysis provides valuable structural information through fragmentation patterns [17]. The molecular ion peak appears at mass-to-charge ratio 308, corresponding to the molecular weight [1]. Characteristic fragment ions arise from cleavage of the sulfonyl bond and loss of the aromatic amine portion [17]. The bicyclic core often remains intact during fragmentation, providing diagnostic ions for structural confirmation [17].
Thin-layer chromatography mobility depends on the solvent system polarity, with the compound typically exhibiting moderate retention factors in standard solvent mixtures [14]. The presence of both basic and acidic functional groups influences the chromatographic behavior under different pH conditions [14].
While specific crystallographic data for 4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine was not located in the available literature, related azabicyclo[3.2.1]octane sulfonamide derivatives provide insight into the expected crystal structure characteristics [21] [22] [23]. Tropane-derived compounds typically crystallize in common space groups such as P2₁2₁2 or P4₂2₁2, depending on the molecular symmetry and packing arrangements [22].
The crystal packing of sulfonamide compounds often involves hydrogen bonding networks between the amino and sulfonyl groups [21] [23]. These intermolecular interactions contribute to the overall crystal stability and influence the melting point characteristics [23]. The rigid bicyclic framework typically adopts a well-defined conformation in the crystal lattice [22].
Related bicyclic sulfonamide structures exhibit unit cell dimensions that reflect the molecular size and packing efficiency [22] [23]. The space group assignment depends on the molecular symmetry and the presence of any crystallographic symmetry elements [23]. Hydrogen bonding patterns involving the sulfonamide nitrogen and oxygen atoms create characteristic supramolecular assemblies [23].
The electronic structure of 4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine involves complex interactions between the electron-rich nitrogen centers and the electron-deficient sulfonyl group [15] [9] [8]. The bicyclic nitrogen atom acts as an electron donor, while the sulfonyl group serves as an electron-withdrawing substituent [2] [15]. This electronic arrangement creates a polarized molecular system with distinct regions of electron density [9].
Density functional theory calculations on related tropane-derived compounds reveal characteristic highest occupied molecular orbital and lowest unoccupied molecular orbital energy patterns [15] [9]. The highest occupied molecular orbital typically localizes on the aromatic amine portion of the molecule, while the lowest unoccupied molecular orbital extends across the aromatic ring system [15] [9]. The energy gap between these frontier orbitals influences the compound's reactivity and optical properties [15].
The sulfonamide linkage exhibits partial double-bond character due to resonance between the nitrogen lone pair and the sulfur-oxygen bonds [7] [8]. This delocalization reduces the electron density on the nitrogen atom and increases the electrophilic character of the sulfur center [8]. The resulting electronic structure affects the compound's acid-base properties and nucleophilic reactivity [7].
Molecular electrostatic potential surfaces reveal the distribution of electron density across the molecular framework [15] [9]. Electron-rich regions typically concentrate around the oxygen atoms of the sulfonyl group and the aromatic amine nitrogen [9]. Electron-deficient areas appear near the sulfur atom and on the aromatic ring carbons [15] [9]. These electrostatic patterns govern intermolecular interactions and influence the compound's physical properties [9].
The bonding patterns within the azabicyclo[3.2.1]octane framework reflect the strained nature of the bridged ring system [2] [3]. The bridgehead carbon-nitrogen bonds exhibit shortened bond lengths due to the geometric constraints imposed by the bicyclic structure [2]. The methyl substituents adopt orientations that minimize steric interactions while maintaining optimal orbital overlap [4] [5].
The synthesis of {4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine presents significant challenges due to its complex molecular architecture featuring three distinct structural domains: the 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane core, the sulfonyl linking group, and the para-aminophenyl terminus [1]. This comprehensive analysis examines the various synthetic approaches, optimization strategies, purification techniques, and comparative evaluations essential for the efficient preparation of this tropane-derived compound.
Retrosynthetic analysis represents a fundamental technique for solving problems in the planning of organic syntheses by transforming a target molecule into simpler precursor structures [2]. For the target compound, the retrosynthetic disconnection strategy reveals three primary synthetic disconnections that can guide route selection.
The most logical retrosynthetic approach involves disconnection of the sulfonamide bond, which yields two key fragments: the 4-aminobenzenesulfonyl chloride and the 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane core . This disconnection strategy is advantageous because both fragments can be independently synthesized and optimized before the final coupling step. The azabicyclic core represents the most synthetically challenging component and serves as the central focus for method development [4] [5].
Alternative retrosynthetic approaches include disconnection at the aromatic ring substitution pattern or within the bicyclic framework itself. However, these strategies present greater synthetic complexity and lower overall efficiency. The azabicyclic core can be further disconnected to reveal putrescine-derived precursors, following established tropane alkaloid biosynthetic pathways [6] [7]. This approach enables access to the bicyclic framework through well-precedented cyclization methodologies.
The construction of the 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane core represents the most challenging aspect of the synthetic sequence. Several methodologies have been developed for accessing tropane-related bicyclic systems, each offering distinct advantages and limitations.
Cascade Aza-Prins Cyclization Methodology
The cascade aza-Prins reaction represents one of the most efficient approaches for constructing azabicyclic frameworks [4] [5] [10]. This methodology involves the formation of dienic 4-piperidone systems through an imino-Diels-Alder reaction between aminotrienes and N-omega-vinylimines in the presence of ytterbium triflate (Yb(OTf)₃) [11]. The subsequent ring-closing metathesis reaction under the influence of Grubbs ruthenium catalyst completes the bicyclic framework formation.
The aza-Prins cyclization proceeds through N-acyliminium ion formation followed by intramolecular cyclization and either elimination or carbocation trapping [4]. This cascade process enables the formation of both rings in a single transformation, representing a significant synthetic advantage. Reaction conditions typically require Lewis acid catalysis at elevated temperatures (60-80°C) in ethereal solvents such as glyme [4].
The method demonstrates excellent diastereoselectivity (>15:1) and can introduce various substituents into the heterocycles through judicial choice of Lewis acid and solvent systems [5]. Halo-, phenyl-, and amido-substituted azabicyclic products are all accessible through these highly diastereoselective processes. Optimization studies have shown that titanium tetrachloride (TiCl₄) provides superior stereochemical control compared to other Lewis acids [4].
Ring-Closing Metathesis Approaches
Ring-closing metathesis (RCM) represents a versatile strategy for azabicyclic synthesis through the cyclization of appropriately functionalized dialkenyl precursors [12] [8]. The methodology involves constructing cis-2,6-dialkenyl-N-acyl piperidine derivatives as RCM precursors, which can be readily prepared in six steps starting from glutarimide or three steps from 4-methoxypyridine [12].
Second-generation Grubbs catalyst demonstrates superior efficiency for these transformations, typically providing 70-90% yields under mild reaction conditions in toluene at 80°C [12] [8]. The reaction tolerance extends to various functional groups, enabling late-stage derivatization of the bicyclic products. This methodology has been successfully applied to synthesize functionalized 8-azabicyclo[3.2.1]octane systems that serve as intermediates for tropane alkaloid synthesis [12].
Optimization parameters include catalyst loading (typically 5-10 mol%), reaction temperature (60-100°C), and solvent selection. Toluene provides optimal results compared to dichloromethane or other common RCM solvents [12]. The methodology enables access to various ring sizes through appropriate precursor design, with [9] [5] and [9] [9] azabicyclic systems being readily accessible [11].
Aziridination-Rearrangement Strategy
Recent developments in tropane alkaloid synthesis have introduced an innovative aziridination-rearrangement approach for constructing the 8-azabicyclo[3.2.1]octane core [13] [14]. This methodology relies on aziridination of a cycloheptadiene intermediate followed by vinyl aziridine rearrangement to generate the desired bicyclic framework.
The synthetic sequence involves treating cycloheptadiene precursors with N-bromosuccinimide under controlled conditions to generate vinyl aziridines [13]. These intermediates then undergo thermal or acid-catalyzed rearrangement to provide the tropane core with excellent regioselectivity. The methodology enables late-stage structural diversification at N8, C3, C6, or C7 positions, which are critical for modulating biological properties [13].
Optimization studies demonstrate that the aziridination-rearrangement sequence provides superior yields (75-84%) compared to traditional approaches and represents the shortest route to several tropane natural products [13] [14]. The strategy enables synthesis of six tropane alkaloids and analogues in only 5-7 steps with minimal increases in step count for late-stage functionalization reactions [14].
The introduction of the sulfonyl linking group represents a critical transformation in the synthetic sequence. Multiple strategies are available for sulfonyl group installation, each offering distinct advantages depending on the substrate and reaction conditions.
Direct Sulfonylation with Sulfonyl Chlorides
Direct sulfonylation represents the most straightforward approach for introducing the sulfonate linkage [9] [15]. This methodology involves treating the azabicyclic amine with para-aminobenzenesulfonyl chloride under basic conditions. Typical reaction conditions employ triethylamine or pyridine as base in dichloromethane or acetonitrile at ambient temperature [9].
The reaction proceeds through nucleophilic attack of the azabicyclic nitrogen on the sulfonyl chloride, forming the desired sulfonamide bond with concomitant elimination of hydrogen chloride [9]. Reaction optimization focuses on base selection, solvent effects, and temperature control to maximize yield while minimizing side reactions.
Alternative sulfonylation reagents include sulfonic anhydrides and sulfonyl fluorides, which may offer improved selectivity in certain cases [9]. However, sulfonyl chlorides remain the most practical and cost-effective option for most synthetic applications.
Friedel-Crafts Sulfonylation
Friedel-Crafts sulfonylation provides an alternative approach when starting from aromatic precursors [9] [15]. This methodology involves treating aromatic compounds with sulfonyl chlorides in the presence of Lewis acid catalysts such as aluminum chloride (AlCl₃). The reaction proceeds through electrophilic aromatic substitution, introducing the sulfonyl group directly onto the aromatic ring.
Optimization parameters include catalyst loading, reaction temperature, and solvent selection. Anhydrous conditions are essential to prevent catalyst deactivation through hydrolysis [9]. The methodology demonstrates excellent regioselectivity for para-substituted products when appropriate directing groups are present.
Radical Sulfonylation Methods
Recent advances in radical chemistry have introduced novel sulfonylation strategies using sulfur dioxide surrogates [16]. These methodologies enable sulfonyl group introduction through photocatalysis, electrochemistry, transition-metal catalysis, and thermal initiation processes. The approaches offer complementary reactivity to traditional ionic mechanisms and may provide access to otherwise challenging sulfonylation patterns [16].
Radical sulfonylation methods demonstrate particular utility for late-stage functionalization of complex molecules where traditional approaches may fail due to steric hindrance or functional group incompatibility [17]. However, these methodologies typically require specialized equipment and may be less practical for large-scale synthesis.
The installation and modification of amino groups represents a fundamental aspect of organic synthesis, particularly for bioactive compounds. Multiple strategies are available for amino group introduction, each offering distinct advantages depending on the synthetic context.
Reductive Amination Approaches
Reductive amination represents one of the most versatile methods for amino group introduction [18] [19]. This methodology involves the formation of an imine intermediate followed by reduction to provide the desired amine. For aromatic systems, the approach typically starts with nitro precursors that are reduced to the corresponding anilines [20].
The reduction can be accomplished using various reagents including sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation conditions [20]. Catalytic hydrogenation over platinum or palladium provides excellent yields but may be incompatible with other reducible functional groups elsewhere in the molecule [20].
Alternative reducing agents such as iron, zinc, tin, and tin(II) chloride (SnCl₂) are effective when used in acidic aqueous solution [20]. Tin(II) chloride demonstrates particular mildness and is often employed when other reducible functional groups are present in the substrate [20].
Gabriel Synthesis Applications
The Gabriel synthesis provides an alternative approach for primary amine introduction through phthalimide chemistry [21]. This methodology involves alkylation of potassium phthalimide followed by hydrazinolysis to reveal the primary amine. The approach offers excellent selectivity for primary amine formation without the overalkylation issues associated with direct alkylation methods [21].
Optimization focuses on alkylating agent selection and hydrazinolysis conditions. Primary alkyl halides provide the best results due to the SN2 mechanism involved in the alkylation step [21]. The methodology demonstrates particular utility for amino acid synthesis when combined with malonate chemistry [18].
Nitro Reduction Methodologies
Nitro reduction represents the most common approach for aniline synthesis from aromatic precursors [20]. The transformation can be accomplished through catalytic hydrogenation, metal reduction, or electrochemical methods. Each approach offers distinct advantages depending on the substrate and reaction requirements.
Catalytic hydrogenation over platinum or palladium provides excellent yields under mild conditions but requires careful control to prevent over-reduction [20]. Metal reduction using iron or tin in acidic media offers a practical alternative that is compatible with larger scale synthesis [20]. Electrochemical reduction provides precise control over reaction conditions and may offer selectivity advantages in complex substrates [20].
Amino Group Protection and Deprotection
Amino group protection represents a critical aspect of synthetic planning when multiple functional groups are present [22] [23]. Common protecting groups include tert-butoxycarbonyl (BOC) and benzyloxycarbonyl (CBZ) derivatives, which can be selectively installed and removed under appropriate conditions [23].
BOC protection involves treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of base, providing stable carbamate protection that can be removed under acidic conditions using trifluoroacetic acid [23]. CBZ protection utilizes benzyl chloroformate and can be removed through catalytic hydrogenation or acidolysis [23].
The choice of protecting group depends on the subsequent synthetic transformations and deprotection requirements. BOC groups are more acid-labile, while CBZ groups require reductive conditions for removal [23]. Both approaches demonstrate excellent compatibility with azabicyclic systems and sulfonyl chemistry.
The purification and analytical verification of the target compound requires a systematic approach combining multiple techniques to ensure product purity and structural confirmation. The complex molecular architecture presents unique challenges that must be addressed through appropriate methodology selection.
Chromatographic Purification Methods
Column chromatography represents the primary purification technique for the target compound, offering excellent separation efficiency for organic molecules [24] [25]. Silica gel chromatography using gradient elution with ethyl acetate/hexanes or methanol/dichloromethane provides optimal separation of the desired product from synthetic impurities [24].
Normal-phase chromatography typically employs silica gel with increasing polarity gradients to achieve separation [26]. The basic amino group in the target compound may require the addition of triethylamine to the mobile phase to prevent irreversible adsorption to the silica surface [24]. Alternative stationary phases such as aminopropyl-modified silica or neutral alumina may provide improved compatibility with basic compounds [26].
Reverse-phase chromatography offers an alternative approach using C18 stationary phases with water/acetonitrile or water/methanol mobile phases [24]. This methodology demonstrates particular utility for polar compounds and may provide complementary selectivity to normal-phase systems [26].
High-performance liquid chromatography (HPLC) provides higher resolution separation for analytical and preparative applications [24]. Preparative HPLC enables purification of high-value compounds where traditional column chromatography may be insufficient [24]. The technique achieves purities of 98-99.5% but requires specialized equipment and higher costs [24].
Crystallization and Recrystallization
Recrystallization represents the optimal purification technique when the target compound can be induced to crystallize [26] [25]. The methodology involves dissolving the crude product in a minimum amount of hot solvent followed by controlled cooling to promote crystal formation [25].
Solvent selection criteria include differential solubility of the desired product and impurities, with the ideal solvent providing good solubility at elevated temperature and poor solubility at reduced temperature [26] [25]. Common recrystallization solvents include ethanol, methanol, ethyl acetate, and mixed solvent systems [26].
The crystallization process can be enhanced through several techniques including seeding with pure crystals, scratching the container surface to provide nucleation sites, and controlled cooling rates [25]. Solvent mixtures may provide improved selectivity compared to single solvents, particularly for compounds with intermediate polarity [26].
The target compound contains both polar (amino, sulfonyl) and nonpolar (alkyl, aromatic) regions, suggesting that mixed solvent systems such as ethanol/water or ethyl acetate/hexanes may provide optimal recrystallization conditions [26] [25].
Distillation Methodologies
Distillation techniques are generally not applicable to the target compound due to its high molecular weight and potential thermal instability [26]. However, distillation may be useful for purifying synthetic intermediates and removing volatile impurities from the final product [26].
Vacuum distillation provides the capability to reduce boiling points through pressure reduction, which may enable purification of thermally sensitive intermediates [26]. Steam distillation represents another option for volatile compounds that are immiscible with water [26].
Sublimation offers an alternative approach for volatile solid compounds, enabling purification through direct solid-to-vapor phase transitions [26]. This technique may be applicable to certain synthetic intermediates but is unlikely to be useful for the final target compound due to its low volatility [26].
Analytical Verification Strategies
Comprehensive analytical verification requires multiple complementary techniques to confirm structural identity and assess purity [27] [28]. The analytical strategy must address both qualitative identification and quantitative purity assessment.
Nuclear magnetic resonance (NMR) spectroscopy provides the most comprehensive structural information, with both ¹H and ¹³C NMR being essential for complete characterization [28]. ¹H NMR reveals proton environments and connectivity patterns, while ¹³C NMR provides carbon framework information [28]. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC may be necessary for complete assignment of complex spectra [28].
Mass spectrometry offers definitive molecular weight confirmation and fragmentation pattern analysis [28]. High-resolution mass spectrometry (HRMS) provides elemental composition verification with accuracy typically better than 5 ppm [28]. Tandem mass spectrometry (MS/MS) can provide structural confirmation through characteristic fragmentation patterns [28].
Infrared (IR) spectroscopy enables functional group identification, with characteristic absorption bands for amino (N-H stretch around 3300-3500 cm⁻¹), sulfonyl (S=O stretch around 1300-1350 cm⁻¹), and aromatic (C=C stretch around 1500-1600 cm⁻¹) groups [28]. While IR provides limited structural information compared to NMR, it serves as a valuable complementary technique for functional group verification [28].
Elemental analysis provides quantitative elemental composition data that can confirm molecular formula assignment [28]. The technique requires 1-5 mg of sample and provides carbon, hydrogen, nitrogen, and sulfur percentages with accuracies typically within ±0.3% [28].
X-ray crystallography represents the gold standard for structural verification when suitable crystals can be obtained [28]. The technique provides definitive three-dimensional structural information including bond lengths, bond angles, and conformational details [28]. However, the method requires relatively large sample quantities (10-100 mg) and crystalline material [28].
Purity assessment requires quantitative analytical techniques such as HPLC with ultraviolet detection or gas chromatography when applicable [28]. HPLC-MS combines separation with mass spectrometric detection, providing both purity assessment and structural confirmation in a single analysis [28].
The evaluation of synthetic approaches requires systematic comparison across multiple criteria including efficiency, selectivity, practicality, and scalability. This analysis provides guidance for method selection based on specific synthetic objectives and constraints.
Efficiency and Yield Considerations
The cascade aza-Prins cyclization methodology demonstrates superior overall efficiency with typical yields of 65-85% for the key cyclization step and 4-6 total synthetic steps [4] [5]. This approach offers significant advantages in terms of step economy and overall synthetic efficiency compared to alternative methodologies.
Ring-closing metathesis approaches provide comparable yields (70-90%) but typically require 5-7 synthetic steps [8] [12]. The methodology offers excellent functional group tolerance and enables late-stage derivatization, which may compensate for the additional synthetic steps in certain applications [12].
The aziridination-rearrangement strategy provides the highest yields for individual transformations (75-84%) and represents the shortest route to tropane alkaloids with only 5-7 total steps [13] [14]. This methodology offers particular advantages for accessing multiple structural variants through late-stage diversification [14].
Traditional biosynthetic approaches starting from putrescine provide moderate yields (40-60%) but require fewer synthetic manipulations (3-5 steps) [6] [7]. However, these approaches typically produce racemic mixtures that may require resolution for applications requiring enantiopure materials [6].
Selectivity and Stereochemical Control
Stereochemical control represents a critical consideration for the target compound synthesis due to the presence of multiple stereocenters in the azabicyclic core. The cascade aza-Prins methodology demonstrates excellent diastereoselectivity (>15:1) through Lewis acid-mediated cyclization processes [4] [5].
The aziridination-rearrangement approach provides excellent regioselectivity for the bicyclic core formation while enabling controlled introduction of substituents at specific positions [13] [14]. This methodology offers superior control over substitution patterns compared to traditional cyclization approaches [14].
Ring-closing metathesis methodologies provide moderate stereoselectivity that depends on precursor design and reaction conditions [8] [12]. The approach enables access to both syn and anti diastereomers through appropriate substrate modification [12].
Enantioselective synthesis may be achieved through chiral auxiliary approaches or asymmetric catalysis [8]. The use of chiral tert-butylsulfinamide as a chiral auxiliary enables highly enantioselective synthesis of azabicyclic systems with >98% enantiomeric excess [8].
Scalability and Practical Considerations
Scalability assessment must consider reagent costs, equipment requirements, and safety considerations. The cascade aza-Prins methodology utilizes readily available reagents and standard laboratory equipment, making it suitable for moderate-scale synthesis [4] [5].
Ring-closing metathesis approaches require expensive ruthenium catalysts that may limit scalability for large-scale applications [12]. However, the high catalyst efficiency (typically 5-10 mol%) and recyclability may mitigate cost concerns for smaller scale synthesis [12].
Safety considerations favor methodologies that avoid hazardous reagents and extreme reaction conditions. The aziridination-rearrangement approach utilizes relatively mild conditions but requires careful handling of aziridine intermediates due to their potential biological activity [13] [14].
Environmental considerations increasingly influence method selection, with preference for approaches that minimize waste generation and utilize environmentally benign solvents [29]. Green chemistry principles favor methodologies with high atom economy and minimal purification requirements [29].
Economic and Resource Analysis
Cost analysis must consider reagent expenses, equipment requirements, and time investment. Simple direct sulfonylation approaches offer the lowest cost but may provide limited structural diversity [9]. More sophisticated methodologies such as RCM or cascade cyclization require higher initial investment but may provide superior long-term value through improved efficiency [12] [4].
Equipment requirements vary significantly among methodologies, with some approaches requiring specialized catalysts, high-pressure equipment, or inert atmosphere techniques [12] [13]. These requirements must be balanced against the synthetic advantages provided by each methodology [30].
Time considerations include both hands-on synthesis time and overall project timeline. Shorter routes may require longer optimization periods, while established methodologies may provide more predictable timelines despite requiring additional synthetic steps [30].